tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate
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Overview
Description
tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate: is a complex organic compound that features multiple functional groups, including a carbamate, a phosphane, and a silyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common reagents and conditions used in these steps include:
Protection of Hydroxyl Groups: Using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of Phosphane Intermediates: Utilizing diphenylphosphine and appropriate coupling agents.
Carbamate Formation: Reacting with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reacting with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at low temperatures.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate: has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((S)-1-(((2S,3R)-3-((tert-butyldiphenylsilyl)oxy)-1-(diphenylphosphaneyl)butan-2-yl)amino)-3,3-dimethyl-1-oxobutan-2-yl)carbamate: can be compared with other compounds that have similar functional groups or structural features, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity.
Properties
Molecular Formula |
C43H57N2O4PSi |
---|---|
Molecular Weight |
725.0 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S,3R)-3-[tert-butyl(diphenyl)silyl]oxy-1-diphenylphosphanylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C43H57N2O4PSi/c1-32(49-51(43(8,9)10,35-27-19-13-20-28-35)36-29-21-14-22-30-36)37(31-50(33-23-15-11-16-24-33)34-25-17-12-18-26-34)44-39(46)38(41(2,3)4)45-40(47)48-42(5,6)7/h11-30,32,37-38H,31H2,1-10H3,(H,44,46)(H,45,47)/t32-,37-,38-/m1/s1 |
InChI Key |
XHYZJEQNKWDJPN-SMQQDBPSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Canonical SMILES |
CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
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